molecular formula C2H4N3O2P B14456781 1H-1,2,4-Triazol-1-ylphosphonous acid CAS No. 72741-22-1

1H-1,2,4-Triazol-1-ylphosphonous acid

Cat. No.: B14456781
CAS No.: 72741-22-1
M. Wt: 133.05 g/mol
InChI Key: KHWFJRUXDROMPK-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-1-ylphosphonous acid is a heterocyclic compound that contains a triazole ring and a phosphonous acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-1-ylphosphonous acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazine derivatives with suitable electrophiles . Another method includes the use of microwave irradiation to facilitate the reaction between reactive cumulenes and nitrile precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazol-1-ylphosphonous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonous acid group to phosphine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1H-1,2,4-Triazol-1-ylphosphonous acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazol-1-ylphosphonous acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phosphonous acid group can act as a ligand, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

    1H-1,2,4-Triazole: Shares the triazole ring structure but lacks the phosphonous acid group.

    1H-1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.

    Phosphonic Acid Derivatives: Compounds with similar phosphonous acid groups but different heterocyclic structures.

Uniqueness: 1H-1,2,4-Triazol-1-ylphosphonous acid is unique due to the combination of the triazole ring and the phosphonous acid group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

72741-22-1

Molecular Formula

C2H4N3O2P

Molecular Weight

133.05 g/mol

IUPAC Name

1,2,4-triazol-1-ylphosphonous acid

InChI

InChI=1S/C2H4N3O2P/c6-8(7)5-2-3-1-4-5/h1-2,6-7H

InChI Key

KHWFJRUXDROMPK-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)P(O)O

Origin of Product

United States

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